5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine
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Overview
Description
5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination of 3-(1,1-difluoroethyl)-2-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoroethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-(1,1-difluoroethyl)-2-fluoropyridine
- 5-bromo-3-(1,1-difluoroethyl)-2-chloropyridine
- 5-bromo-3-(1,1-difluoroethyl)-2-ethylpyridine
Uniqueness
Compared to similar compounds, 5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine is unique due to the presence of the methyl group at the 2-position of the pyridine ring. This structural difference can significantly impact its chemical reactivity, physical properties, and potential applications. The combination of bromine and difluoroethyl groups further enhances its versatility in various chemical reactions and research applications.
Properties
IUPAC Name |
5-bromo-3-(1,1-difluoroethyl)-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c1-5-7(8(2,10)11)3-6(9)4-12-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEUQWHLLVQGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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